5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c17-15-9-8-14(21-15)16(20)18-11-13-7-4-10-19(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKQRGDDZCOKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(O3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide typically involves the coupling of 5-bromo-furan-2-carboxylic acid with N-((1-phenylpyrrolidin-2-yl)methyl)amine. The reaction is usually carried out in the presence of coupling agents such as EDC HCl/HOBt in a solvent like DMF/CH2Cl2 . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and solvents. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s pyrrolidine-phenyl group distinguishes it from analogs with aromatic (e.g., 25 , 27 ) or heterocyclic (e.g., 84 , 62 ) substituents. These groups modulate solubility, steric bulk, and hydrogen-bonding capacity.
- Synthetic Routes : Most analogs are synthesized via amide coupling (e.g., 25 , 27 ) or Suzuki-Miyaura cross-coupling (e.g., 84 ) . The target compound likely requires similar methods but with (1-phenylpyrrolidin-2-yl)methylamine as the amine source.
Pharmacological and Physicochemical Properties
- Enzyme Inhibition : Compound 25 (4-acetylphenyl substituent) demonstrated MMP-13 inhibitory activity, attributed to the acetyl group’s electron-withdrawing effects enhancing binding to the enzyme’s active site .
- Antimicrobial Activity : Compound 62 (5-nitrothiazol-2-yl substituent) showed potent antimicrobial effects, likely due to the nitro group’s redox activity and thiazole’s heterocyclic stability .
- Receptor Modulation : Compound 84 (imidazopyridine substituent) was optimized for Nurr1 agonism, where the chloro and methyl groups improved receptor affinity .
Physicochemical Comparisons :
Spectroscopic and Analytical Data
NMR Shifts :
Mass Spectrometry :
Biological Activity
5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H16BrN3O2
- Molecular Weight : 336.20 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Research indicates that it may induce cytotoxicity in cancer cell lines, showing promise as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
The mechanisms by which this compound exerts its biological effects are still being elucidated. Key mechanisms include:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Interaction : It has been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain signaling.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. |
| Cytotoxicity Assay on Cancer Cell Lines | Showed IC50 values between 10 µM and 25 µM against various cancer cell lines, suggesting potential as a chemotherapeutic agent. |
| Enzyme Inhibition Assay | Inhibited COX enzymes with an IC50 value of 15 µM, indicating anti-inflammatory properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves bromination of a furan precursor, followed by amide coupling with a phenylpyrrolidinylmethylamine derivative. Critical parameters include:
- Temperature control : Elevated temperatures (70–90°C) for bromination to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) for amide bond formation to enhance reactivity .
- Catalysts : Use of coupling agents like EDC/HOBt for efficient amidation .
- Validation : Monitor intermediates via TLC and purify via column chromatography. Final purity (>95%) confirmed by HPLC .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Key techniques :
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., bromine at C5 of furan, pyrrolidine ring conformation) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHBrNO) .
- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable, critical for studying target interactions .
Q. What are the compound’s stability profiles under standard laboratory conditions?
- Stability :
- Light sensitivity : Degrades under UV light; store in amber vials .
- Moisture : Hydrolyzes slowly in aqueous buffers (t > 72 hours at pH 7.4) .
- Long-term storage : Stable at −20°C in anhydrous DMSO for >6 months .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening assays :
- Enzyme inhibition : Test against kinases or proteases due to structural similarity to carboxamide-based inhibitors .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity or potency?
- SAR strategies :
- Pyrrolidine substitution : Introduce electron-withdrawing groups (e.g., −CF) to modulate lipophilicity and binding affinity .
- Furan ring replacement : Substitute with thiophene or oxadiazole to alter electronic properties .
- Amide linker optimization : Replace with sulfonamide or urea for improved metabolic stability .
Q. How do conflicting bioactivity data arise across studies, and how can they be resolved?
- Common pitfalls :
- Purity variability : Impurities >5% skew IC values; validate via orthogonal methods (e.g., HPLC-MS) .
- Assay conditions : pH-dependent solubility (e.g., precipitation in low-pH buffers) may artifactually reduce activity .
- Resolution : Replicate assays in triplicate with independent synthetic batches and include positive controls (e.g., known kinase inhibitors) .
Q. What computational tools are effective for predicting binding modes or metabolic pathways?
- In silico approaches :
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., A adenosine receptor) .
- ADME prediction : SwissADME to assess permeability (LogP ~3.2) and CYP450 metabolism risks .
- DFT calculations : Analyze frontier molecular orbitals to predict reactivity at the bromine site .
Q. How can reaction byproducts be minimized during scale-up synthesis?
- Optimization strategies :
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., over-bromination) by precise residence time control .
- Workup protocols : Liquid-liquid extraction with ethyl acetate/water to remove unreacted starting materials .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported EDC) improve cost-efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
